2,2'-[5-(Furan-2-ylmethyl)-1,3,5-triazinane-1,3-diyl]bis(1,3-benzothiazole)
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Overview
Description
2-[3-(1,3-Benzothiazol-2-yl)-5-[(furan-2-yl)methyl]-1,3,5-triazinan-1-yl]-1,3-benzothiazole is a complex organic compound that features a unique structure combining benzothiazole and triazinan rings with a furan substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,3-benzothiazol-2-yl)-5-[(furan-2-yl)methyl]-1,3,5-triazinan-1-yl]-1,3-benzothiazole typically involves multi-step reactions. One common approach is the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring . The furan substituent can be introduced via a Friedel-Crafts alkylation reaction using furan-2-carbaldehyde .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[3-(1,3-Benzothiazol-2-yl)-5-[(furan-2-yl)methyl]-1,3,5-triazinan-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or triazinan rings using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of halogenated or alkylated benzothiazole derivatives.
Scientific Research Applications
2-[3-(1,3-Benzothiazol-2-yl)-5-[(furan-2-yl)methyl]-1,3,5-triazinan-1-yl]-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and biological activity.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Synthesis: Acts as a building block for the synthesis of more complex molecules.
Biological Research: Investigated for its potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[3-(1,3-benzothiazol-2-yl)-5-[(furan-2-yl)methyl]-1,3,5-triazinan-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist . The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler structure with similar aromatic properties.
2-Mercaptobenzothiazole: Contains a thiol group, used in rubber vulcanization.
Benzoxazole: Similar structure but with an oxygen atom instead of sulfur.
Uniqueness
2-[3-(1,3-Benzothiazol-2-yl)-5-[(furan-2-yl)methyl]-1,3,5-triazinan-1-yl]-1,3-benzothiazole is unique due to its combination of benzothiazole and triazinan rings with a furan substituent. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C22H19N5OS2 |
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Molecular Weight |
433.6 g/mol |
IUPAC Name |
2-[3-(1,3-benzothiazol-2-yl)-5-(furan-2-ylmethyl)-1,3,5-triazinan-1-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C22H19N5OS2/c1-3-9-19-17(7-1)23-21(29-19)26-13-25(12-16-6-5-11-28-16)14-27(15-26)22-24-18-8-2-4-10-20(18)30-22/h1-11H,12-15H2 |
InChI Key |
FMGOGMHYXJFVGC-UHFFFAOYSA-N |
Canonical SMILES |
C1N(CN(CN1C2=NC3=CC=CC=C3S2)C4=NC5=CC=CC=C5S4)CC6=CC=CO6 |
Origin of Product |
United States |
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